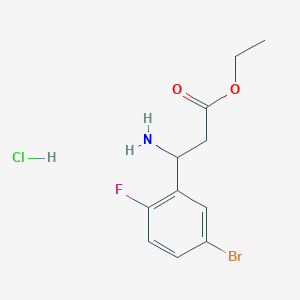

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride is a β-amino ester hydrochloride derivative featuring a substituted phenyl ring with bromine (Br) at the 5-position and fluorine (F) at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its halogen substituents. The ester group (ethyl) and amino hydrochloride moiety enhance solubility and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C11H14BrClFNO2 |

|---|---|

Molecular Weight |

326.59 g/mol |

IUPAC Name |

ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H |

InChI Key |

UHFUKMYEHQQYMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)Br)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis generally begins with readily available precursors:

- Ethyl acetoacetate : serves as the backbone for the propanoate moiety.

- 5-Bromo-2-fluoroaniline : provides the substituted phenyl ring with bromine and fluorine substituents.

These starting materials are chosen for their commercial availability and functional groups that facilitate the formation of the target molecule.

Synthetic Route

The typical synthetic route involves the following key steps:

Condensation Reaction:

The ethyl acetoacetate undergoes a condensation reaction with 5-bromo-2-fluoroaniline. This step forms an intermediate that contains the amino and aromatic functionalities necessary for the target compound.Amination and Ester Formation:

The intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanoate chain. Simultaneously, the ethyl ester group is preserved or formed through esterification reactions.Hydrochloride Salt Formation:

The free base form of ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate is converted into its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability and solubility for research applications.

Reaction Conditions

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly employed to dissolve reactants and facilitate the reaction.

- Temperature: Moderate heating (typically 50–80 °C) is applied to optimize reaction kinetics without degrading sensitive groups.

- Reaction Time: Varies from several hours to overnight depending on scale and purity requirements.

Purification

- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography to achieve high purity.

- The hydrochloride salt is often recrystallized from solvents like ethanol or isopropanol to obtain a stable crystalline form.

Solubility and Stock Solution Preparation

Although specific solubility data for ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride is limited, analogous compounds such as ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride show good solubility in DMSO and ethanol, facilitating stock solution preparation for research use.

| Stock Solution Preparation (Example for Analogous Compound) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution volume (mL) | 3.79 | 18.93 | 37.86 |

| 5 mM solution volume (mL) | 0.76 | 3.79 | 7.57 |

| 10 mM solution volume (mL) | 0.38 | 1.89 | 3.79 |

Note: Volumes calculated based on molecular weight and desired molarity. Actual volumes for this compound will differ slightly due to molecular weight differences.

Analytical Data and Quality Control

- Molecular Weight Confirmation: 326.59 g/mol by mass spectrometry or elemental analysis.

- Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm the presence of amino, ester, and aromatic groups.

- Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) ensures purity levels above 98% for research-grade material.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting Materials | Ethyl acetoacetate, 5-bromo-2-fluoroaniline | Commercially available |

| Solvent | DMF, ethanol | Polar aprotic preferred |

| Temperature | 50–80 °C | Moderate heating to optimize reaction |

| Reaction Time | 4–24 hours | Depends on scale and purity requirements |

| Salt Formation | HCl treatment | Converts free base to hydrochloride salt |

| Purification Method | Recrystallization, column chromatography | Ensures >98% purity |

| Analytical Techniques | NMR, IR, HPLC, MS | Structural and purity confirmation |

Biological Activity

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C11H14BrClFNO2

- Molecular Weight : 326.59 g/mol

- CAS Number : 502842-16-2

The presence of halogen substituents (bromine and fluorine) on the phenyl ring enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, which may affect various biological pathways.

- Reactivity of Halogens : The bromine atom can act as a leaving group in coupling reactions, while fluorine enhances the compound's interaction with cellular targets .

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

-

Anticancer Activity :

- Preliminary studies suggest potential anticancer properties, particularly against cell lines such as Caco-2 and A549. Compounds with similar structures have shown cytotoxic effects against these cancer cell lines .

- A study indicated that modifications in the structure could enhance anticancer activity, emphasizing the importance of substituent positioning on the phenyl ring .

-

Antimicrobial Activity :

- The compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- In vitro tests have demonstrated varying degrees of inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential .

-

Analgesic and Anti-inflammatory Properties :

- Compounds with structural similarities have been reported to possess analgesic and anti-inflammatory effects, making them candidates for pain management therapies .

Study 1: Anticancer Activity Evaluation

In a study examining the anticancer effects of this compound, researchers observed significant cytotoxicity against Caco-2 cells, with viability dropping to approximately 39.8% compared to untreated controls (p < 0.001). This suggests that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally related compounds, revealing that derivatives with halogen substitutions exhibited enhanced activity against drug-resistant strains of bacteria. The zone of inhibition ranged from 9 to 20 mm for various synthesized compounds, indicating promising antimicrobial potential .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H14BrClFNO2 | Potential anticancer and antimicrobial activity |

| Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride | C10H11BrFNO2 | Similar activities; varies based on substitution |

| Methyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate | C10H11BrFNO2 | Altered solubility; potential differences in activity |

The unique combination of bromine and fluorine in this compound distinguishes it from related compounds, contributing to its specific biological activities .

Scientific Research Applications

Scientific Applications of Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride

This compound is a chemical compound with the molecular formula C11H14BrClFNO2 and a molecular weight of 326.59 . This compound has several applications across various scientific disciplines, including neurobiology, synthetic organic chemistry, chemical biology, and veterinary medicine.

Scientific Research Applications

-

Neurobiology This compound can be used to study the neurotoxic potential of brominated aromatic compounds on neural enzymes like acetylcholinesterase (AchE).

- Methods of application Introducing the compound to neural cultures or animal models to assess its impact on AchE activity. Monitoring behavioral changes and enzyme activity levels.

- Expected results This study could provide insights into the neurotoxic effects of brominated compounds, potentially affecting AchE activity and leading to behavioral changes in the model organism.

- Synthetic Organic Chemistry this compound serves as a precursor in synthesizing complex organic molecules, including pyrazoline derivatives.

-

Toxicology Research into the toxicological profile of this compound and its derivatives can inform safety assessments.

- Methods of application Conducting toxicity assays, such as LD50 tests, to determine the safe dosage levels and potential side effects of the compound and its derivatives.

- Expected results The findings would help establish the compound’s safety profile, which is crucial for any potential pharmaceutical applications.

-

Chemical Biology The compound can be tagged with fluorescent markers or isotopes to study its interaction with biological systems at the molecular level.

- Methods of application Synthesizing fluorescent or radioactive derivatives of the compound and using them to track its distribution and interactions within cells or organisms.

- Expected results Such studies could elucidate the compound’s cellular uptake mechanisms, distribution patterns, and sites of action within biological systems.

-

Veterinary Medicine Potential use in developing veterinary drugs, particularly for treating diseases in fish, as the compound’s derivatives may affect fish behavior and survival.

- Methods of application Testing the compound’s derivatives on fish models to observe changes in behavior, survival rates, and enzyme activity levels.

- Expected results The research could lead to developing new treatments for diseases affecting fish, improving aquaculture practices and fish health.

Summary Table

| Scientific Field | Application Summary | Methods of Application | Results Summary |

|---|---|---|---|

| Neurobiology | Study the neurotoxic potential of brominated aromatic compounds on neural enzymes. | Introduce the compound to neural cultures or animal models; monitor behavioral changes and enzyme activity levels. | Insights into the neurotoxic effects of brominated compounds, potentially affecting AchE activity and leading to behavioral changes. |

| Synthetic Organic Chemistry | Serves as a precursor in the synthesis of complex organic molecules, including pyrazoline derivatives. | N/A | N/A |

| Toxicology | Research into the toxicological profile of the compound and its derivatives to inform safety assessments. | Conduct toxicity assays, such as LD50 tests, to determine safe dosage levels and potential side effects. | Establishment of the compound’s safety profile, which is crucial for any potential pharmaceutical applications. |

| Chemical Biology | Tag with fluorescent markers or isotopes to study its interaction with biological systems at the molecular level. | Synthesize fluorescent or radioactive derivatives and use them to track distribution and interactions within cells or organisms. | Elucidation of the compound’s cellular uptake mechanisms, distribution patterns, and sites of action within biological systems. |

| Veterinary Medicine | Potential use in developing veterinary drugs, particularly for treating diseases in fish. | Test the compound’s derivatives on fish models to observe changes in behavior, survival rates, and enzyme activity levels. | Development of new treatments for diseases affecting fish, improving aquaculture practices and fish health. |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive sites:

-

Amino group (-NH2) : Engages in nucleophilic substitution, hydrogen bonding, and amidation.

-

Ester group (-COOEt) : Hydrolyzes to carboxylic acid under acidic or basic conditions.

-

Substituted phenyl ring : Bromine (Br) and fluorine (F) substituents modulate electronic and steric effects.

Structural Formula :

C₁₁H₁₄BrClFNO₂ (molecular weight: 326.59 g/mol ) .

Nucleophilic Substitution

The amino group serves as a nucleophile, reacting with electrophiles (e.g., alkyl halides, acyl chlorides). The fluorine atom’s electron-withdrawing nature may reduce the nucleophilicity of the amino group, requiring harsher conditions for substitution reactions.

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

This reaction is critical for generating bioactive derivatives in pharmaceutical studies.

Acylation Reactions

The amino group participates in acylation, forming amides or ureas. Example:

These reactions are foundational in synthesizing peptide analogs or enzyme inhibitors.

Influence of Halogen Substituents

| Substituent | Effect on Reactivity |

|---|---|

| Fluorine (F) | Electron-withdrawing, stabilizes adjacent functional groups |

| Bromine (Br) | Increases steric hindrance, enhances electrophilicity of aromatic ring |

The bromine atom may act as a leaving group in elimination or coupling reactions, though specific examples require validation.

Stability and Reaction Conditions

-

Thermal Stability : Durable under standard laboratory conditions (25°C, dry storage).

-

pH Sensitivity : Hydrolysis is pH-dependent; acidic/basic conditions accelerate ester cleavage.

-

Volatility : Moderate volatility due to the ester group, requiring controlled evaporation in reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Substituent Effects on Molecular Properties

*Presumed formula based on substituents; †Calculated based on molecular formula; ‡Target compound details inferred from evidence.

Key Observations:

- Halogen vs. Alkyl/Alkoxy Substituents: Bromine and fluorine (electron-withdrawing) reduce electron density on the phenyl ring compared to ethyl (electron-neutral) or methoxy (electron-donating) groups. This affects reactivity in electrophilic substitution or coupling reactions .

- Positional Effects: Bromine at the 5-position (target compound) vs. 3-position () alters steric accessibility for further functionalization .

Enantiomeric Variations

Chiral centers in β-amino esters influence biological activity and synthetic pathways. For example:

- Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl and its (3S)-enantiomer () share identical molecular formulas but differ in optical activity. Such enantiomers may exhibit distinct binding affinities in chiral environments, such as enzyme active sites .

Halogen-Specific Comparisons

Table 2: Halogen Substituent Impact

Implications:

- Bromine’s larger size and lower electronegativity (compared to F) may facilitate nucleophilic aromatic substitution in the target compound.

- Fluorine’s high electronegativity increases the acidity of adjacent protons, aiding deprotonation steps in synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For analogs like ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, esterification of the corresponding amino acid followed by HCl salt formation is common. Key parameters include pH control (6.5–7.5), solvent selection (e.g., ethanol or dichloromethane), and temperature (0–25°C) to minimize racemization. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents for intermediates .

- Data Consideration : Monitor reaction progress via TLC (silica gel, dichloromethane/methanol 5:5) and characterize intermediates using -NMR (δ 1.2–1.4 ppm for ethyl ester protons) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C promotes single-crystal growth. Halogenated aromatic rings (Br, F) may require longer equilibration due to steric hindrance. Use SHELX-97 for structure refinement, leveraging its robustness for small molecules with heavy atoms. For twinned crystals, SHELXL’s TWIN and BASF commands improve refinement accuracy .

- Data Consideration : Typical unit cell parameters for analogs: monoclinic system (e.g., ) with Z = 4 .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

- Methodological Answer :

- IR : N-H stretch (3300–3500 cm), ester C=O (1720–1740 cm).

- -NMR : Ethyl group (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), aromatic protons (δ 7.0–7.8 ppm multiplet for Br/F-substituted phenyl).

- LC-MS : Molecular ion peak at m/z ~320 (M+H) with Cl isotopic pattern .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Br and F groups activate the phenyl ring for electrophilic substitution but hinder nucleophilic attack at the meta position. For example, bromine’s steric bulk reduces reactivity in SN2 pathways compared to non-halogenated analogs. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .

- Data Contradiction : While Br typically deactivates rings, fluorinated analogs in show enhanced stability in acidic conditions, suggesting competing electronic and steric effects.

Q. What strategies resolve data contradictions in crystallographic refinement caused by halogen disorder?

- Methodological Answer : For Br/F positional disorder, employ PART and SUMP commands in SHELXL to model partial occupancy. High-resolution data (≤1.0 Å) and anisotropic displacement parameters (ADPs) improve accuracy. Compare with ORTEP-3 visualizations to validate thermal ellipsoid orientations .

- Example : A related compound (Ethyl 2-(3-chloro-4-fluoroanilino)propanoate) showed 85:15 Br/F disorder resolved via iterative refinement, reducing R-factor from 0.12 to 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.